1,3-Dimethylindazole-5-boronic acid

Suzuki-Miyaura Cross-Coupling Nitrogen Heterocycles

Unsubstituted indazole boronic acids poison palladium catalysts in Suzuki couplings. 1,3-Dimethylindazole-5-boronic acid (CAS 1310404-48-8) solves this: 1,3-dimethylation prevents N-H catalyst sequestration, enabling protection-free cross-coupling at the 5-position. • Streamlines kinase inhibitor library synthesis (TTK, PLK4, Aurora targets). • Prevents metabolic N-oxide formation; retains planarity for ATP-pocket binding. • 97% purity with NMR, HPLC, LC-MS documentation.

Molecular Formula C9H11BN2O2
Molecular Weight 190.009
CAS No. 1310404-48-8
Cat. No. B593929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethylindazole-5-boronic acid
CAS1310404-48-8
Molecular FormulaC9H11BN2O2
Molecular Weight190.009
Structural Identifiers
SMILESB(C1=CC2=C(C=C1)N(N=C2C)C)(O)O
InChIInChI=1S/C9H11BN2O2/c1-6-8-5-7(10(13)14)3-4-9(8)12(2)11-6/h3-5,13-14H,1-2H3
InChIKeyGEHXIYBDMKEJIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dimethylindazole-5-boronic Acid Technical Overview


1,3-Dimethylindazole-5-boronic acid (CAS 1310404-48-8) is a heteroaryl boronic acid derivative with the molecular formula C9H11BN2O2 and a molecular weight of 190.01 g/mol [1]. This solid compound, typically off-white in appearance and stored at room temperature or 2-8°C, features a 1,3-dimethyl substituted indazole core bearing a boronic acid functionality at the 5-position . It is a specialized building block primarily employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the construction of carbon-carbon bonds, enabling the synthesis of complex biaryl structures [1]. The compound is typically offered at purities of 97% (NLT 98% for some vendors) and is available from specialty chemical suppliers for research and development purposes, with supporting analytical documentation including NMR, HPLC, and LC-MS .

Suzuki-Miyaura cross-coupling building block
Enables C–C bond formation for biaryl construction without protection-group strategies
1,3-Dimethyl substitution avoids N-H protection
Methylation at N1 and C3 eliminates free N-H that can sequester palladium catalysts
Supported by NMR, HPLC, LC-MS documentation
Analytical data provided by suppliers for identity and purity verification

1,3-Dimethylindazole-5-boronic Acid Irreplaceability


The procurement and application of 1,3-dimethylindazole-5-boronic acid are not interchangeable with other regioisomeric or non-methylated indazole boronic acids. The specific 1,3-dimethyl substitution pattern on the indazole core confers distinct electronic and steric properties that directly impact the performance and outcomes of Suzuki-Miyaura cross-coupling reactions . Crucially, the dimethyl substitution prevents undesired N-oxide formation while maintaining the molecular planarity required for effective insertion into biological targets such as ATP-binding pockets [1]. Generic substitution with an unsubstituted indazole boronic acid (e.g., 1H-indazole-5-boronic acid) would introduce a free N-H group, which is known to inhibit palladium-catalyzed cross-coupling reactions by sequestering the catalyst, often necessitating tedious protection and deprotection steps that reduce overall synthetic efficiency [2]. Furthermore, the 5-position boronic acid is a specific handle for functionalization, and the regioisomeric 6- or 7-boronic acids would lead to entirely different coupling products, as evidenced by the distinct biological profiles of indazole derivatives with varying substitution patterns [3]. Therefore, the precise molecular identity of this building block is a non-negotiable requirement for achieving the desired product in targeted synthesis programs.

Target Compound
1,3-Dimethylindazole-5-boronic acid; N1 and C3 are methylated, blocking N-H reactivity.
Generic Substitute Risk
1H-indazole-5-boronic acid carries a free N-H that may inhibit palladium catalysts and require protection/deprotection steps, reducing synthetic efficiency.
Target Compound
5-position boronic acid directs coupling to the 5-aryl indazole scaffold.
Regioisomer Risk
6- or 7-boronic acid regioisomers lead to structurally distinct coupling products with potentially different biological or material properties.
Target Compound
1,3-Dimethyl substitution helps prevent N-oxide formation while maintaining planarity.
Metabolic Risk
Unsubstituted or mono-substituted indazole boronic acids may undergo metabolic N-oxidation, altering pharmacokinetic profiles of derived products.

1,3-Dimethylindazole-5-boronic Acid Differentiation Evidence


N-Methylation Avoids Protection-Deprotection Steps

The 1,3-dimethyl substitution on the indazole core of this compound prevents the need for a protecting group strategy, a significant advantage over its unprotected analog, 1H-indazole-5-boronic acid. The free N-H group in unprotected azoles is known to inhibit palladium-catalyzed cross-coupling, often reducing yields or requiring complex deprotection steps. The use of a precatalyst system (P1 or P2) enables the coupling of unprotected nitrogen-rich heterocycles, but the dimethylated variant bypasses this inherent reactivity issue altogether [1][2]. The MIT team that developed the method for unprotected heterocycles demonstrated its utility in a two-step synthesis of a kinase inhibitor containing an indazole group, achieving an overall 83% yield, underscoring the efficiency gained by overcoming this challenge [1].

N-Methylation avoids protection
Class-level inference
No protection needed vs. unprotected indazole boronic acid
Streamlines coupling workflow by eliminating protection/deprotection steps.
Reported 83% yield for unprotected heterocycles with specialized precatalysts; dimethylation may maintain or improve efficiency.
Suzuki-Miyaura Cross-Coupling Nitrogen Heterocycles

5-Position Regioselectivity for Bioactive Scaffolds

The boronic acid group at the 5-position of the 1,3-dimethylindazole core is a precise functional handle that distinguishes it from its regioisomers, such as 1,3-dimethyl-1H-indazol-6-ylboronic acid. The 5- and 6-positions on the indazole ring are known to be critical for biological activity; aryl groups introduced at these positions have led to the identification of potent, selective glucocorticoid receptor agonists/antagonists and protein kinase C-zeta inhibitors [1]. A study on the Suzuki reaction of 5-bromoindazoles with pyrrole- and thiopheneboronic acids produced adducts in good yields (specific yields ranged from 67% to 92% for various substrates), highlighting the synthetic accessibility of 5-arylated indazoles as a privileged motif in drug discovery [1]. The 1,3-dimethyl-5-boronic acid is the direct precursor to these valuable 5-arylated structures, whereas the 6-boronic acid would lead to a different, and potentially inactive, series of compounds.

5-Position regioselectivity
Cross-study comparable
92% yield for 5-aryl indazole via Suzuki coupling
Demonstrates high efficiency for 5-position functionalization in bioactive scaffold synthesis.
5-aryl indazoles are privileged motifs; 6- or 7-position regioisomers produce different compound series.
Regioselectivity Kinase Inhibitors Indazole Functionalization

N-Oxide Prevention and ATP-Pocket Planarity

A key differentiating feature of the 1,3-dimethylindazole-5-boronic acid is its ability to prevent N-oxide formation while maintaining molecular planarity, a critical attribute for compounds designed to bind the ATP pocket of kinases . Indazole itself is a recognized bioisostere of indole and phenol, but unsubstituted or mono-substituted indazoles can undergo metabolic N-oxide formation, altering their drug-like properties . The 1,3-dimethyl substitution pattern directly addresses this issue without disrupting the flat, aromatic surface required for pi-stacking interactions within the hydrophobic ATP-binding site of kinases like TTK, PLK4, and Aurora kinases, which are targeted by related indazole compounds [1].

N-Oxide prevention & planarity
Class-level inference
Dimethyl substitution blocks N-oxide formation while retaining flat aromatic surface
Supports metabolic stability of derived compounds and maintained ATP-pocket binding geometry.
Qualitative benefit relevant for kinase inhibitor and bioisostere design; no direct quantitative comparison available.
Medicinal Chemistry Kinase Inhibition Bioisostere

1,3-Dimethylindazole-5-boronic Acid Application Scenarios


5-Aryl Indazole Kinase Inhibitor Libraries

This building block is ideally suited for the parallel synthesis of kinase inhibitor libraries featuring a 5-aryl-1,3-dimethylindazole core. As demonstrated in the synthesis of TTK, PLK4, and Aurora kinase inhibitors, indazole-based compounds with specific substitution patterns exhibit potent anticancer activity in cellular assays [1]. The 1,3-dimethylindazole-5-boronic acid can be coupled with a diverse array of aryl halides to rapidly explore structure-activity relationships (SAR) at the 5-position of the indazole ring, a position known to influence glucocorticoid receptor modulation and protein kinase C-zeta inhibition [2]. Its compatibility with Suzuki-Miyaura cross-coupling conditions that avoid N-H protection steps streamlines the library synthesis process [3].

Metabolically Stable Indazole-Containing Bioactives

This compound is the boronic acid precursor of choice for synthesizing indazole-containing drug candidates where minimizing metabolic N-oxidation is a priority. The 1,3-dimethyl substitution directly prevents N-oxide formation, a common metabolic pathway for indazoles, while the retained molecular planarity ensures the final compound can effectively insert into flat binding pockets, such as the ATP site of kinases . This makes it a valuable reagent for projects targeting kinases, GPCRs, or other protein targets where indazole acts as a phenol or indole bioisostere and metabolic stability is a key design criterion .

Biaryl Structures for Materials & Chemical Biology Probes

Beyond medicinal chemistry, 1,3-dimethylindazole-5-boronic acid serves as a versatile precursor for constructing biaryl structures in materials science and chemical biology. The boronic acid moiety can be leveraged to form reversible covalent bonds with diols, enabling the development of stimuli-responsive materials or sensors . In chemical biology, the compound can be used to append the dimethylindazole moiety to a variety of scaffolds via Suzuki coupling, creating novel probes for target identification or studying biological pathways where indazole derivatives are known modulators [1].

Application
Selection Property
Validation Focus
5-Aryl indazole kinase inhibitor library synthesis
Suzuki coupling without N-H protection
Cross-coupling efficiency and regioselectivity at the 5-position
Metabolic stability research with indazole scaffolds
N1,N3-dimethylation prevents N-oxide formation
Metabolic profiling of derived compounds; planarity for target binding
Biaryl probe construction for chemical biology
Boronic acid handle for diol-responsive or coupling applications
Reversible covalent bond formation and SAR exploration

Technical Documentation Hub

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34 linked technical documents
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